molecular formula C9H12N4O2 B1631402 1-(6-Nitropyridin-3-yl)piperazine CAS No. 775288-71-6

1-(6-Nitropyridin-3-yl)piperazine

Cat. No.: B1631402
CAS No.: 775288-71-6
M. Wt: 208.22 g/mol
InChI Key: UBCDLQPOKISIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Medicinal Chemistry Applications

1-(6-Nitropyridin-3-yl)piperazine has been investigated for its potential as a therapeutic agent in several areas:

CNS Disorders

The compound has been studied for its effects on the central nervous system (CNS). It acts as a selective antagonist at the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. This property suggests potential applications in treating conditions such as:

  • Alzheimer's disease
  • Schizophrenia
  • Attention Deficit Hyperactivity Disorder (ADHD)

A study indicated that H3 receptor antagonists could enhance cognitive function and memory retention, making this compound a candidate for further research in cognitive disorders .

Anticancer Activity

Research has shown that this compound exhibits anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells. Specific applications include:

  • Breast cancer
  • Lung cancer
  • Colorectal cancer

In vitro studies demonstrated that the compound effectively inhibits the growth of various cancer cell lines, suggesting its potential as a novel anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria.

Case Study 1: Cognitive Enhancement

A clinical trial investigated the effects of H3 receptor antagonists, including derivatives of this compound, on patients with mild cognitive impairment. Results indicated significant improvements in memory tests compared to placebo groups, supporting the potential use of this compound in cognitive therapies .

Case Study 2: Cancer Treatment

In a preclinical study involving breast cancer models, treatment with this compound resulted in a marked decrease in tumor size and increased apoptosis markers. These findings suggest that this compound could be developed into an effective treatment option for breast cancer patients resistant to conventional therapies .

Comparison with Similar Compounds

Biological Activity

1-(6-Nitropyridin-3-yl)piperazine, identified by the CAS number 775288-71-6, is a compound that features a piperazine ring substituted with a nitropyridine moiety. Its molecular formula is C₉H₁₂N₄O₂, and it has a molecular weight of 208.22 g/mol. The unique structure of this compound suggests potential biological activities that warrant detailed exploration.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Aromatic Substitution : A common method involves the reaction of piperazine with 5-bromo-2-nitropyridine under reflux conditions.
  • Alternative Routes : Other synthetic approaches may utilize different starting materials or reagents to achieve similar products, emphasizing the compound's versatility in chemical synthesis.

Pharmacological Targets

This compound has been shown to interact with several biological targets, particularly receptors and enzymes involved in neurotransmission and cell signaling pathways. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives of related pyridylpiperazines have been evaluated for their ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori in acidic environments. While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable inhibitory properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure SimilarityNotable Features
1-(2-Nitrophenyl)piperazineModerateKnown for anti-inflammatory properties
1-(4-Nitrophenyl)piperazineModerateExhibits antimicrobial activity
1-(3-Pyridyl)piperazineHighPotential use as an antidepressant
This compound High Unique nitro substitution pattern

This table illustrates that while there are other compounds with similar structures, the specific nitro substitution on the pyridine ring in this compound may confer distinct biological activities.

Case Studies and Research Findings

Several studies have focused on related compounds to infer potential biological activities for this compound:

  • Urease Inhibition Study : Research on pyridylpiperazine derivatives indicated significant urease inhibition, with IC₅₀ values lower than standard inhibitors like thiourea. For example, certain derivatives showed IC₅₀ values as low as 2.0 µM, suggesting that similar mechanisms may be exploitable in this compound .
  • Hemolysis Potential : The hemolytic activity of related compounds was assessed to determine biocompatibility in human blood cells. Some derivatives exhibited favorable hemolysis percentages at low concentrations, indicating potential safety for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(6-Nitropyridin-3-yl)piperazine, and how is yield maximized?

  • Methodology: The compound is synthesized via nucleophilic aromatic substitution between 3-chloro-6-nitropyridine and piperazine in n-butanol at 95°C under nitrogen for 24 hours. Piperazine acts as both a base and nucleophile, with excess piperazine (2:1 molar ratio) ensuring high conversion. Isolation involves filtration of the precipitated product and washing with water to remove unreacted starting materials. This method achieves a 96% yield .
  • Key Parameters: Temperature control (95°C), solvent choice (n-butanol for solubility), and stoichiometric excess of piperazine.

Q. How is this compound characterized structurally?

  • Analytical Techniques:

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.32 (d, J = 2.8 Hz, pyridine-H), 8.22 (d, J = 9.2 Hz, pyridine-H), and 7.57 (dd, J = 9.2, 2.9 Hz) confirm aromatic proton environments. Piperazine protons appear as multiplets at δ 3.73–3.65 and 3.24–3.18 .
  • Mass Spectrometry (MS): Molecular ion ([M+H]⁺) at m/z 223.1 confirms the molecular formula C₉H₁₀N₄O₂.

Q. What are the key physicochemical properties (e.g., pKa) influencing its reactivity?

  • pKa Analysis: Piperazine derivatives typically exhibit two pKa values corresponding to protonation of the two nitrogen atoms. For this compound, computational models predict the nitropyridine ring lowers the pKa of the adjacent piperazine nitrogen (≈7.2–7.8) due to electron-withdrawing effects. Experimental validation via potentiometric titration is recommended .

Advanced Research Questions

Q. How does the nitro group in this compound influence its functionalization?

  • Reactivity Pathways:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to 1-(6-aminopyridin-3-yl)piperazine derivatives for drug discovery.
  • Electrophilic Substitution: The nitro group deactivates the pyridine ring, directing substitution to the meta position. For example, bromination requires Lewis acid catalysts (e.g., FeBr₃) .
    • Contradictions in Data: Some studies report incomplete nitro reduction under mild conditions (e.g., SnCl₂/HCl), highlighting the need for rigorous reaction monitoring .

Q. What strategies mitigate competing side reactions during piperazine ring functionalization?

  • Protection-Deprotection: Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen prevents unwanted alkylation or acylation at the secondary amine. Subsequent deprotection with TFA restores reactivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen, while bulky bases (e.g., DIPEA) minimize protonation .

Q. How can computational modeling guide the design of this compound derivatives for receptor binding studies?

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts affinity for serotonin receptors (e.g., 5-HT₂C) due to structural similarity to mCPP (1-(3-chlorophenyl)piperazine), a known agonist.
  • MD Simulations: Simulations in lipid bilayers assess membrane permeability, correlating with logP values (predicted ≈1.5) .

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

  • Degradation Analysis:

  • pH-Dependent Stability: Protonation of the piperazine ring at low pH (<3) leads to ring-opening via hydrolysis, forming ethylene diamine and nitropyridine fragments.
  • Mitigation: Buffering solutions (pH 5–7) or lyophilization improves stability for long-term storage .

Q. Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported yields for piperazine-nitropyridine coupling reactions?

  • Critical Variables:

  • Solvent Purity: Trace water in n-butanol reduces yield by hydrolyzing the nitropyridine intermediate.
  • Oxygen Sensitivity: Degradation via radical pathways is minimized by inert atmosphere (N₂/Ar) .

Q. What analytical methods differentiate regioisomers in nitropyridine-piperazine derivatives?

  • HPLC-MS: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates isomers based on hydrophobicity.
  • NOESY NMR: Nuclear Overhauser effects between pyridine and piperazine protons confirm regiochemistry .

Q. Applications in Academic Research

Q. Can this compound serve as a building block for proteomics studies?

  • Peptide Derivatization: The piperazine moiety reacts with carboxyl groups in peptides via EDC/HOAt coupling, enhancing ionization efficiency in MALDI-TOF MS. For example, derivatization of RVYVHPI increases signal intensity by 5-fold .

Q. What toxicological screening protocols are applicable to nitropyridine-piperazine analogs?

  • In Vitro Assays:
  • CYP450 Inhibition: Liver microsome assays assess metabolic stability.
  • hERG Binding: Patch-clamp electrophysiology evaluates cardiac toxicity risks .

Properties

IUPAC Name

1-(6-nitropyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCDLQPOKISIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457598
Record name 1-(6-nitropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775288-71-6
Record name 1-(6-nitropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-nitropyridin-3-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250-mL three-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 2-nitro-5-bromopyridine (5.00 g, 24.6 mmol), piperazine (5.66 g, 65.7 mmol) and acetonitrile (70 mL). The reaction mixture was heated at reflux for 20 h. After this time, the reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was diluted with ethyl acetate (200 mL) and washed with saturated aqueous sodium bicarbonate (100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was titrated with hexane/ethyl acetate (1:1, 30 mL) to afford 217a in 41% yield (2.10 g) as a yellow solid: mp 113-115° C.; 1H NMR (500 MHz, DMSO-d6) d 8.23 (d, 1H, J=3.5 Hz), 8.13 (d, 1H, J=9.0 Hz), 7.44 (dd, 1H, J=9.0, 3.5 Hz), 3.41 (t, 4H, J=5.0 Hz), 2.82 (t, 4H, J=5.0 Hz), 1.90 (s, 1H); MS (ESI+) m/z 209.1 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Yield
41%

Synthesis routes and methods II

Procedure details

A solution of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester obtaine above (0.821 g, 0.27 mmol) in 10 mL of a 1:4 mixture of trifluoroacetic acid and dichloromethane was stirred at room temperature for 2 h. The mixture was concentrated in vacuo to yield 1-(6-nitropyridin-3-yl)piperazine as a brown oil (0.086 g, TFA salt, 100% yield). MS (ES+) m/z 209.4 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(6-Nitropyridin-3-yl)piperazine
1-(6-Nitropyridin-3-yl)piperazine
1-(6-Nitropyridin-3-yl)piperazine
1-(6-Nitropyridin-3-yl)piperazine
1-(6-Nitropyridin-3-yl)piperazine
1-(6-Nitropyridin-3-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.